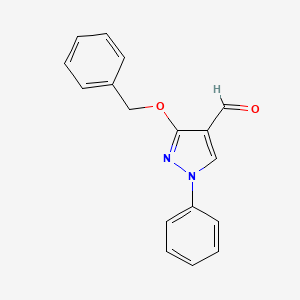![molecular formula C20H36N2O4 B8502032 Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate CAS No. 79316-89-5](/img/structure/B8502032.png)
Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-cyclohexyl-N-[2-[cyclohexyl(ethoxycarbonyl)amino]ethyl]carbamate is a complex organic compound with a molecular formula of C20H34N4O9 It is known for its unique structure, which includes cyclohexyl groups and ethoxycarbonyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl chloroformate to form an intermediate, which is then reacted with another equivalent of cyclohexylamine and ethyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-cyclohexyl-N-[2-[cyclohexyl(ethoxycarbonyl)amino]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Ethyl N-cyclohexyl-N-[2-[cyclohexyl(ethoxycarbonyl)amino]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Known for its use in the synthesis of other organic compounds and its presence in fermented foods and beverages.
Cyclohexylamine derivatives: These compounds share structural similarities and are used in various chemical and industrial applications.
Uniqueness
Ethyl N-cyclohexyl-N-[2-[cyclohexyl(ethoxycarbonyl)amino]ethyl]carbamate is unique due to its dual cyclohexyl groups and ethoxycarbonyl functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where specific structural features are required .
Propiedades
Número CAS |
79316-89-5 |
|---|---|
Fórmula molecular |
C20H36N2O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
ethyl N-cyclohexyl-N-[2-[cyclohexyl(ethoxycarbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C20H36N2O4/c1-3-25-19(23)21(17-11-7-5-8-12-17)15-16-22(20(24)26-4-2)18-13-9-6-10-14-18/h17-18H,3-16H2,1-2H3 |
Clave InChI |
BYPRYVNTTQMPRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CCN(C1CCCCC1)C(=O)OCC)C2CCCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Fluorophenyl)ethenyl]-6-methylpyrazine](/img/structure/B8501968.png)


![4-[1-(1H-imidazol-1-yl)ethyl]benzenamine](/img/structure/B8501992.png)

![tert-butyl 7-(benzyloxy)-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B8502001.png)

![3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol](/img/structure/B8502014.png)
![(4-acetylphenyloxy)-N-[1-(3,4-dichlorobenzyl)piperidin-4-yl]acetamide](/img/structure/B8502048.png)



